3-amino-N-(1,3-benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]pyridine family, characterized by a fused thiophene-pyridine core. Its structure includes a 1,3-benzodioxol-5-yl (piperonyl) group at the N-position of the carboxamide and a 3,4-dimethoxyphenyl substituent at the 6-position of the thienopyridine scaffold. Such substitutions are critical for modulating biological activity, particularly in oncology and enzyme inhibition.
Properties
Molecular Formula |
C23H19N3O5S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
3-amino-N-(1,3-benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C23H19N3O5S/c1-28-16-7-3-12(9-18(16)29-2)15-6-5-14-20(24)21(32-23(14)26-15)22(27)25-13-4-8-17-19(10-13)31-11-30-17/h3-10H,11,24H2,1-2H3,(H,25,27) |
InChI Key |
LAHQLZZJTWYJRM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC5=C(C=C4)OCO5)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC5=C(C=C4)OCO5)N)OC |
Origin of Product |
United States |
Biological Activity
3-amino-N-(1,3-benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thieno[2,3-b]pyridine core and functional groups that contribute to its biological properties. Its molecular formula is , with a molecular weight of approximately 465.49 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O5 |
| Molecular Weight | 465.49 g/mol |
| IUPAC Name | This compound |
Anticancer Potential
Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown inhibition against various cancer cell lines. In vitro assays demonstrated that certain derivatives have IC50 values ranging from 26 to 65 µM against human tumor cells such as KB and HepG2/A2 .
Mechanism of Action:
The proposed mechanism involves the inhibition of critical enzymes involved in cancer cell proliferation and survival pathways. Specifically, the compound may target topoisomerase II and other related pathways essential for DNA replication and repair.
Antidiabetic Activity
Benzodioxole derivatives have also been evaluated for their antidiabetic properties. For example, similar compounds showed potent inhibition of α-amylase with IC50 values around 0.68 µM. This suggests potential use in managing diabetes by regulating glucose levels .
In Vivo Studies:
In vivo experiments using streptozotocin-induced diabetic mice demonstrated that certain benzodioxole derivatives could significantly lower blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over a series of doses .
Case Studies
-
Anticancer Efficacy:
A study published in 2023 focused on the synthesis and biological evaluation of novel benzodioxole derivatives. Among these, one compound demonstrated significant cytotoxicity against cancer cell lines while exhibiting minimal toxicity to normal cells (IC50 > 150 µM)【6】. -
Antidiabetic Effects:
Another investigation highlighted the antidiabetic potential of benzodioxole derivatives through α-amylase inhibition assays. The results indicated that these compounds could be promising candidates for developing new antidiabetic medications【5】.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with five analogs, focusing on structural variations, synthesis routes, and biological activities.
Structural and Functional Group Variations
Physicochemical Properties
- Solubility: The 3,4-dimethoxyphenyl group in the target compound enhances lipophilicity compared to ethoxycarbonyl (Compound 5) or cyano (Compound 7b) derivatives.
- Stability : Benzodioxole rings (target compound) resist metabolic degradation better than furyl (AZ257) or bromophenyl groups .
Key Research Findings and Implications
Substituent Effects: Electron-withdrawing groups (e.g., cyano, ethoxycarbonyl) improve enzymatic inhibition but reduce bioavailability. Bulky aryl groups (e.g., benzodioxol, dimethoxyphenyl) enhance tumor cell targeting .
Synthetic Scalability : Sodium ethoxide-mediated reactions (Compound 5, target compound) are more scalable than DMF-based methods (Compound 7b) due to lower solvent toxicity .
Pharmacological Potential: The target compound’s benzodioxol and dimethoxyphenyl groups position it as a candidate for ovarian cancer therapy, warranting further in vivo validation .
Preparation Methods
Formation of 2-Aminothiophene Intermediate
The Gewald reaction is employed to synthesize 2-aminothiophene derivatives. For example, cyclocondensation of ketones with cyanoacetates and sulfur yields 2-aminothiophene-3-carbonitrile:
Modifying R and R' groups allows incorporation of the 3,4-dimethoxyphenyl moiety at position 6.
Annulation to Thieno[2,3-b]Pyridine
Reaction of 2-aminothiophene-3-carbonitrile with a pyridine derivative (e.g., 2-chloronicotinaldehyde) under basic conditions forms the thieno[2,3-b]pyridine scaffold. Microwave-assisted synthesis (120°C, 30 min) enhances reaction efficiency compared to conventional heating:
\text{2-Aminothiophene} + \text{Pyridine Derivative} \xrightarrow{\text{MW, K$$2$$CO$$3$$}} \text{Thieno[2,3-b]Pyridine}
Carboxamide Formation at Position 2
Carboxylic Acid Activation
The thieno[2,3-b]pyridine-2-carboxylic acid intermediate is activated as an acid chloride using thionyl chloride (SOCl):
Amidation with 1,3-Benzodioxol-5-Amine
The acid chloride reacts with 1,3-benzodioxol-5-amine in dichloromethane (DCM) with triethylamine (TEA) as a base:
Yields exceed 75% after purification by flash chromatography (SiO, ethyl acetate/hexane).
Functionalization of the 3-Amino Group
Direct Amination During Cyclization
Alternatively, using 2-aminothiophene precursors eliminates the need for post-cyclization amination, streamlining synthesis.
Optimization and Scalability Challenges
Microwave vs. Conventional Heating
Comparative studies show microwave irradiation reduces reaction times by 60–70% while maintaining yields (Table 1).
Table 1: Cyclization Efficiency Under Different Conditions
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional | 8 | 65 |
| Microwave | 0.5 | 68 |
Purification Strategies
Flash chromatography (SiO, gradient elution) remains the primary purification method. Recrystallization from ethanol/water improves purity to >98%.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, MeCN/HO 70:30) confirms purity ≥95% with a retention time of 6.8 min.
Comparative Analysis of Synthetic Routes
Two primary routes are evaluated:
-
Late-Stage Amidation : Involves coupling pre-formed thieno[2,3-b]pyridine-2-carboxylic acid with 1,3-benzodioxol-5-amine.
-
Early-Stage Amine Incorporation : Uses 2-aminothiophene precursors to embed the amino group during cyclization.
Route 1 offers modularity but requires acid chloride handling. Route 2 reduces steps but demands precise stoichiometry.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
